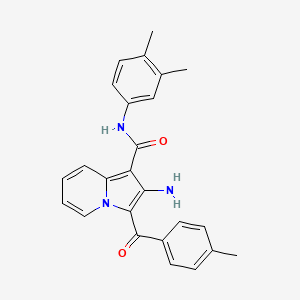

2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, also known as DMPI, is a synthetic compound that belongs to the family of indolizine derivatives. DMPI has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.

Applications De Recherche Scientifique

Photoluminescent Materials

Research into the photoluminescent properties of related compounds, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, reveals their reversible pH-dependent optical properties. These compounds exhibit a unique blue shift in fluorescence emission upon protonation, attributed to C-protonation rather than the anticipated N-protonation. This behavior underlines their potential as photoluminescent materials for various applications, including sensors and optical devices (Outlaw et al., 2016).

Synthesis of Heterocyclic Compounds

The synthesis of ethyl 2‐[(2,2‐dibenzoyl)ethenyl]amino‐3-dimethyl‐aminopropenoate demonstrates its utility in generating fused 3‐aminopyran‐2‐ones, quinolizin-4-one, and pyrimidin-4-ones. This highlights the chemical versatility and potential for generating diverse heterocyclic compounds with significant implications in medicinal chemistry and materials science (Soršak et al., 1998).

Cytotoxicity and Potential Anticancer Activity

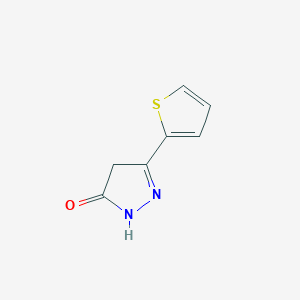

The study on 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives sheds light on their synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings indicate the potential of related compounds in the development of new anticancer drugs, emphasizing the importance of structural variation in enhancing biological activity (Hassan et al., 2014).

Application to Tropical Diseases

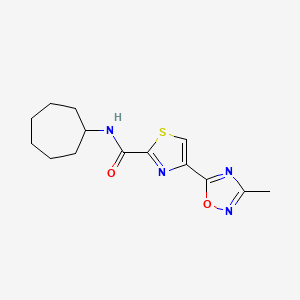

The novel synthesis of isoxazoline indolizine amide compounds points to their strategic development for potential application to tropical diseases. This research underlines the significance of the indolizine core structure in medicinal chemistry, especially in the context of infectious diseases prevalent in tropical regions (Zhang et al., 2014).

Dyeing Polyester Fibers and Biological Activity

Research into the synthesis of novel heterocyclic aryl monoazo organic compounds, including selenopheno derivatives, for dyeing polyester fibers demonstrates the multifaceted applications of such compounds. Not only do these compounds exhibit high efficiency in dyeing processes, but they also display significant antioxidant, antitumor, and antimicrobial activities. This underscores the potential of related chemical structures in textile applications with added biological functions (Khalifa et al., 2015).

Propriétés

IUPAC Name |

2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-15-7-10-18(11-8-15)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-19-12-9-16(2)17(3)14-19/h4-14H,26H2,1-3H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXSUJUZVXQIAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2896367.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2896372.png)

![2-(Benzylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2896378.png)

![1-[3-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B2896381.png)

![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2896386.png)